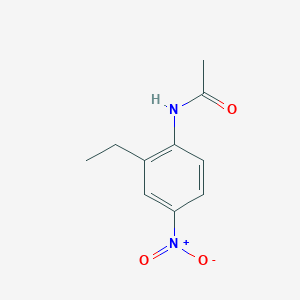

N-(2-ethyl-4-nitrophenyl)acetamide

Description

Contextualization within Nitro-Aromatic and Acetamide (B32628) Derivative Chemistry

N-(2-ethyl-4-nitrophenyl)acetamide is a member of the N-aryl acetamide family, a class of compounds that are integral to various areas of chemical science, including the synthesis of pharmaceuticals and functional materials. smolecule.com Its structure is characterized by an acetamide group (-NHCOCH₃) attached to a benzene (B151609) ring which is further substituted with an ethyl group (-CH₂CH₃) and a nitro group (-NO₂).

The presence of the nitro group firmly places this compound within the category of nitro-aromatics. Nitroaromatic compounds are of immense synthetic and industrial importance and are known for their diverse applications, ranging from explosives to pharmaceuticals. jcbsc.orgnih.gov The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring, impacting its reactivity and spectroscopic characteristics. ontosight.ai This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. seejph.com

Simultaneously, the acetamide moiety defines it as an acetamide derivative. Acetamides are amides of acetic acid and are a common functional group in organic chemistry. ontosight.ai The acetamido group is an activating group and an ortho-, para-director in electrophilic aromatic substitution reactions, a property that stands in contrast to the deactivating effect of the nitro group. The interplay between the activating acetamido group, the deactivating nitro group, and the alkyl (ethyl) group creates a unique substitution pattern that governs the molecule's chemical behavior.

Theoretical Frameworks for Substituted Anilide Reactivity

The reactivity of substituted anilides like this compound can be rationalized through several theoretical frameworks. The electronic effects of the substituents on the aromatic ring are paramount in determining the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is another powerful tool for predicting chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The electron-withdrawing nitro group lowers the energy of both the HOMO and LUMO, making the compound a better electron acceptor (electrophile) and a poorer electron donor (nucleophile). Theoretical calculations on related anilide derivatives have shown that the HOMO-LUMO gap is a key determinant of kinetic stability and reactivity. researchgate.netepa.gov For this compound, the positions of the substituents will dictate the localization of these frontier orbitals, and thus the most probable sites for electrophilic or nucleophilic attack.

Computational chemistry, particularly Density Functional Theory (DFT), allows for the detailed calculation of molecular properties such as electron density distribution, electrostatic potential maps, and reaction pathways. bldpharm.com These computational studies on similar nitroaromatic and aniline (B41778) derivatives provide valuable insights into how the specific arrangement of functional groups in this compound would influence its reactivity profile. bldpharm.comresearchgate.net

Significance in the Field of Synthetic Methodology Development

While specific applications of this compound in large-scale synthetic methodologies are not widely documented, its structural motifs are relevant to the development of new synthetic methods. The synthesis of N-aryl amides is a fundamental transformation in organic chemistry, and various methods have been developed for their preparation. smolecule.comjcbsc.org

A common route to N-aryl acetamides is the acylation of the corresponding aniline. smolecule.com Therefore, the synthesis of this compound would likely proceed via the acetylation of 2-ethyl-4-nitroaniline (B1602071). The development of more efficient, milder, and environmentally benign methods for such acylations is an active area of research. This includes the use of novel catalysts and green solvents.

Furthermore, the nitro group in this compound can serve as a versatile functional handle for further transformations. Reduction of the nitro group to an amine is a key step in the synthesis of many dyes, pharmaceuticals, and other fine chemicals. This transformation would yield N-(4-amino-2-ethylphenyl)acetamide, a diamine derivative with potential for further functionalization, for instance, in the synthesis of heterocyclic compounds or polymers. The selective reduction of the nitro group in the presence of the amide functionality is a common challenge in synthetic chemistry, and this compound could serve as a substrate for the development of new selective reduction methods.

The presence of both activating and deactivating groups also makes this molecule an interesting substrate for studying the regioselectivity of various aromatic functionalization reactions.

Emerging Research Trends in Related Chemical Scaffolds

Research on chemical scaffolds related to this compound is dynamic and multifaceted. A significant trend is the development of novel materials and sensors based on nitroaromatic compounds. The strong electron-accepting nature of the nitroaromatic moiety makes these compounds suitable for applications in optoelectronics and as chemosensors for electron-rich species. nih.gov Recent studies have explored the use of porous polymers for the detection of nitroaromatic compounds in environmental samples. nih.gov

In the realm of medicinal chemistry, acetamide derivatives continue to be a rich source of new drug candidates. For instance, various N-aryl acetamide derivatives have been investigated for their potential as enzyme inhibitors. The structural features of this compound, combining a substituted aniline with an acetamide, are found in a variety of biologically active molecules.

Furthermore, there is growing interest in the biotransformation and biodegradation of nitroaromatic compounds due to their environmental persistence. nih.gov Understanding the metabolic pathways of compounds like this compound in biological systems is crucial for assessing their environmental impact.

The development of green and sustainable synthetic methods for the production and modification of nitroaromatic and acetamide compounds is another key research direction. This includes the use of biocatalysis, flow chemistry, and the reduction of hazardous reagents and solvents.

Data Tables

Table 1: Physicochemical Properties of a Related Compound: N-[2-(4-nitrophenyl)ethyl]acetamide

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O₃ | smolecule.com |

| Molecular Weight | 208.21 g/mol | smolecule.com |

| Boiling Point | 353.8°C at 760 mmHg | smolecule.com |

| Density | 1.229 g/cm³ | smolecule.com |

| Flash Point | 167.8°C | smolecule.com |

Table 2: Spectroscopic Data for a Related Compound: N-(4-nitrophenyl)acetamide

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |

| FTIR (cm⁻¹) | 3275.52 (N-H stretch), 1678.79 (C=O stretch), 1559.12 & 1540.40 (N=O stretch) | jcbsc.org |

| UV-Vis (λ_max in nm) | 315.78, 223.45, 201.39 | jcbsc.org |

| Mass Spectrometry (m/z) | 180.16 (molecular ion) | jcbsc.org |

Note: This data is for the related compound N-(4-nitrophenyl)acetamide and serves as an illustrative example of the expected spectroscopic features.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-ethyl-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-3-8-6-9(12(14)15)4-5-10(8)11-7(2)13/h4-6H,3H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOOAPOLRJYEQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for N 2 Ethyl 4 Nitrophenyl Acetamide and Structural Analogues

Formation of the Anilide Linkage

The formation of the anilide (amide) bond is a cornerstone of this synthesis, involving the reaction of a substituted aniline (B41778) with an acylating agent.

Acylation Methodologies for Substituted Anilines

The conversion of an aniline to an acetamide (B32628) is a form of acylation, a common and well-established transformation in organic synthesis. ncert.nic.in This can be achieved through several reliable methods.

One of the most common laboratory methods involves the reaction of the aniline with a highly reactive carboxylic acid derivative, such as an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride). libretexts.orgscribd.com This nucleophilic acyl substitution is typically rapid and efficient. The reaction is often performed in the presence of a non-nucleophilic base, like pyridine, which serves to neutralize the acidic byproduct (HCl or acetic acid) and drive the reaction to completion. ncert.nic.in

An alternative approach involves the direct condensation of a carboxylic acid with an amine. However, this reaction is less favorable under standard conditions and often requires high temperatures or the use of coupling agents. libretexts.org More recent methodologies have focused on catalyst-driven processes. For instance, an efficient and neat (solvent-free) procedure for the N-acylation of anilines has been developed using Meldrum's acid derivatives as acyl surrogates under neutral conditions, producing the anilide in excellent yields. researchgate.net

Another innovative method employs acetonitrile (B52724) as both the solvent and the source of the acetyl group in a base-mediated reaction, highlighting a transition-metal-free approach to N-acetylation. researchgate.net

Table 1: Comparison of Selected Acylation Methods for Anilines

| Acylating Agent | Catalyst/Conditions | Substrate Scope | Advantages | Disadvantages |

| Acetic Anhydride | Base (e.g., Pyridine) or neat | Broad | High yields, fast reaction | Byproduct (acid) needs neutralization |

| Acetyl Chloride | Base (e.g., Pyridine) | Broad | Very reactive, high yields | Corrosive, moisture-sensitive |

| Acetic Acid | Coupling Agent (e.g., DCC) | Broad | Direct use of carboxylic acid | Stoichiometric waste from coupling agent |

| Meldrum's Acid | Solvent-free, catalyst-free | Wide variety of anilines | Neat conditions, high purity | Specialized reagent required |

| Acetonitrile | Base (e.g., tBuOK) | Various anilines/amines | Metal-free, novel acetyl source | Requires specific base and conditions |

Mechanistic Aspects of Amide Bond Formation

The formation of an anilide from an aniline and an acylating agent like an acid chloride or anhydride proceeds via a nucleophilic acyl substitution mechanism. libretexts.org This is a two-step addition-elimination process.

Nucleophilic Attack: The reaction begins with the lone pair of electrons on the nitrogen atom of the aniline acting as a nucleophile. It attacks the electrophilic carbonyl carbon of the acylating agent. This breaks the carbonyl π-bond and forms a tetrahedral intermediate where the carbonyl oxygen holds a negative charge. libretexts.orgbyjus.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms by expelling the most stable leaving group. libretexts.org In the case of an acid chloride, the leaving group is a chloride ion; for an acid anhydride, it is a carboxylate ion. byjus.com The final step often involves a deprotonation of the nitrogen atom, typically by a weak base present in the reaction mixture, to yield the neutral amide product. byjus.com

This mechanism underscores the importance of the electrophilicity of the carbonyl carbon and the ability of the leaving group to depart.

Regioselective Introduction of Aromatic Substituents

The synthesis of N-(2-ethyl-4-nitrophenyl)acetamide requires the precise placement of an ethyl group at the C2 position and a nitro group at the C4 position relative to the acetamido group. This can be accomplished through several strategic routes.

Direct Nitration of Ethyl-Substituted Anilides: Directing Group Effects

One primary strategy involves the direct nitration of a pre-formed ethyl-substituted anilide, such as N-(2-ethylphenyl)acetamide. The outcome of this electrophilic aromatic substitution (EAS) is governed by the directing effects of the substituents already present on the aromatic ring. wvu.edu

The acetamido group (-NHCOCH₃) is an activating ortho-, para-director. The lone pair of electrons on the nitrogen atom can be donated to the benzene (B151609) ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during ortho or para attack. studylib.net This activating effect is less potent than that of a simple amino (-NH₂) group because the nitrogen's lone pair also participates in resonance with the adjacent carbonyl group. ncert.nic.in Nonetheless, it strongly favors substitution at the positions ortho and para to itself. quora.com

The ethyl group (-CH₂CH₃) is also an activating, ortho-, para-director, albeit a weaker one, operating through an inductive effect. rsc.org

In the nitration of N-(2-ethylphenyl)acetamide, the two directing groups work in concert.

The powerful acetamido group at C1 directs the incoming nitronium ion (NO₂⁺) to the ortho (C2, C6) and para (C4) positions.

The C2 position is already occupied by the ethyl group.

The C6 position is sterically hindered by the adjacent acetamido group.

Therefore, the substitution is overwhelmingly directed to the C4 position, which is the para position relative to the strong acetamido director. quora.comjcbsc.org

This makes the direct nitration of N-(2-ethylphenyl)acetamide a highly regioselective method for obtaining the desired 4-nitro isomer. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. jcbsc.org

Table 2: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -NHCOCH₃ (Acetamido) | Activating | Ortho, Para |

| -CH₂CH₃ (Ethyl) | Activating | Ortho, Para |

| -NH₂ (Amino) | Strongly Activating | Ortho, Para |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -Cl, -Br (Halogens) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

| -COOH (Carboxylic Acid) | Deactivating | Meta |

Alkylation of Nitro-Substituted Anilides: Controlling Regioselectivity

An alternative synthetic pathway could theoretically involve the alkylation of a nitro-substituted anilide, such as N-(4-nitrophenyl)acetamide. The most common method for introducing an alkyl group to an aromatic ring is the Friedel-Crafts alkylation. wikipedia.org

However, this approach faces significant limitations in this specific synthesis. Friedel-Crafts reactions, both alkylation and acylation, are generally ineffective on strongly deactivated aromatic rings. libretexts.orglibretexts.org The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack by pulling electron density away from it. chemistrysteps.com This deactivation is so pronounced that it typically prevents the Friedel-Crafts reaction from occurring. libretexts.orgchemistrysteps.com Therefore, attempting to introduce an ethyl group onto N-(4-nitrophenyl)acetamide via Friedel-Crafts alkylation is not a viable synthetic strategy.

Multi-Step Synthetic Routes Incorporating Pre-Functionalized Aromatic Rings

The most practical and controllable method for synthesizing this compound involves a multi-step sequence that begins with an aromatic ring that already contains the required substituents. The key starting material for this route is 2-ethyl-4-nitroaniline (B1602071). simsonpharma.com

This precursor can be synthesized from a simpler starting material like o-toluidine (B26562) (2-methylaniline) through a sequence of amino group protection (acylation), nitration, and hydrolysis, followed by functional group manipulation to convert the methyl to an ethyl group, or more directly from 2-ethylaniline (B167055). guidechem.comchemicalbook.com A common route involves the acylation of 2-ethylaniline to protect the amino group, followed by nitration which is directed to the para position, and subsequent deprotection (hydrolysis) to yield 2-ethyl-4-nitroaniline.

Once the pre-functionalized intermediate 2-ethyl-4-nitroaniline is obtained, the final step is a straightforward acylation reaction, as described in section 2.1.1. Reacting 2-ethyl-4-nitroaniline with acetic anhydride or acetyl chloride yields the target molecule, this compound, cleanly and in high yield. This multi-step approach avoids the regioselectivity problems and reaction limitations associated with other potential routes.

Catalytic Approaches in the Synthesis of this compound

The synthesis of this compound and its structural analogues can be significantly enhanced through various catalytic strategies. These approaches offer improvements in efficiency, selectivity, and reaction conditions compared to traditional stoichiometric methods. Catalysis in this context primarily focuses on the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, as well as achieving stereoselectivity in the synthesis of chiral analogues.

Transition Metal Catalysis in C-C and C-N Bond Formations

Transition metal catalysis is a powerful tool for the construction of C-C and C-N bonds, which are fundamental steps in the assembly of complex molecules like this compound. The use of nitroarenes as substrates in these reactions has seen significant development.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for forming aryl-aryl bonds. acs.org In the context of synthesizing analogues of this compound, this could involve coupling an organoboron reagent with an aryl halide or triflate. acs.org For instance, a suitably substituted nitroarene could be coupled with a boronic acid to introduce or modify substituents on the aromatic ring. The efficiency of these reactions is often dependent on the choice of palladium catalyst, ligands, and reaction conditions.

Recent advancements have also focused on the direct C-H arylation of nitroarenes, providing a more atom-economical approach by avoiding the need for pre-functionalized starting materials. rsc.org Palladium catalysts have been successfully employed for the intermolecular C-H arylation of nitroarenes with various heteroarenes. rsc.org

Furthermore, transition metals can catalyze the formation of C-N bonds directly using nitroarenes as a nitrogen source, which represents an innovative approach to amination reactions. proquest.com This avoids the common synthetic route of reducing the nitro group to an amine before acylation. For example, methods for the intermolecular reductive C–N cross-coupling of nitroarenes with boronic acids have been developed, offering a direct pathway to N-aryl amines. nih.govorganic-chemistry.org Single-atom cobalt catalysts have also been shown to be effective in the reductive coupling of nitroarenes with alcohols to form C=N bonds, which can be subsequently reduced to C-N bonds. nih.govacs.orgresearchgate.netnih.gov

The table below summarizes selected transition metal-catalyzed reactions relevant to the synthesis of N-aryl acetamides and their precursors.

| Reaction Type | Catalyst System | Substrates | Key Bond Formed | Reference |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / PPh₃ | Aryl halide/triflate and organoboron reagent | C-C | acs.org |

| Intermolecular C-H Arylation | Pd catalyst / Ligand | Nitroarene and (hetero)arene | C-C | rsc.org |

| Reductive C-N Cross-Coupling | Organophosphorus catalyst / Phenylsilane | Nitroarene and boronic acid | C-N | nih.govorganic-chemistry.org |

| Reductive Coupling | Single-atom Co catalyst | Nitroarene and alcohol | C=N | nih.govacs.orgresearchgate.netnih.gov |

Organocatalysis in Stereoselective Synthesis

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, providing access to enantiomerically enriched compounds without the need for metal catalysts. umn.edu In the context of this compound analogues that may possess stereogenic centers, organocatalysis offers a valuable approach to control stereoselectivity.

Hydrogen-bond catalysis is a prominent area of organocatalysis where the catalyst, often a thiourea (B124793) or a chiral Brønsted acid, activates the substrate through hydrogen bonding. wikipedia.org This interaction can effectively shield one face of the substrate, directing the approach of a reactant and thereby controlling the stereochemical outcome of the reaction. For instance, in a Michael addition to a nitro-olefin, a thiourea catalyst can hydrogen bond to the nitro group, stabilizing the developing negative charge and directing the stereoselective formation of a new C-C bond. wikipedia.org

Axially chiral organocatalysts have also been designed and applied in asymmetric cascade reactions. nih.gov These catalysts can control stereoselectivity through a combination of non-covalent interactions, such as π-π stacking and hydrogen bonding, with the substrates. nih.gov While direct application to the synthesis of this compound may not be widely reported, the principles of organocatalytic stereoselective synthesis are applicable to the construction of chiral building blocks or analogues. For example, the asymmetric synthesis of β-lactams, which are cyclic amides, has been achieved using organocatalysis. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

The N-acetylation of anilines is a crucial step in the synthesis of this compound. Optimizing the reaction conditions for this transformation is essential for maximizing the yield and purity of the product. Several factors, including the choice of acetylating agent, solvent, catalyst, and temperature, can significantly influence the outcome of the reaction.

Traditionally, N-acetylation is carried out using acetyl chloride or acetic anhydride. orientjchem.orgtandfonline.com While effective, these reagents can be harsh and may not be suitable for substrates with sensitive functional groups. ymerdigital.com The use of milder and more environmentally friendly acetylating agents is an active area of research. Acetonitrile has been explored as both a solvent and an acetylating agent in the presence of a solid Lewis acid catalyst like alumina, offering a greener alternative. nih.gov

The choice of solvent can also play a critical role. While some N-acylation reactions can be performed under solvent-free conditions, others benefit from the use of a suitable solvent to ensure homogeneity and facilitate the reaction. orientjchem.orgresearchgate.net Studies on the N-acetylation of anilines have explored a range of solvents, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile.

Catalysts are often employed to accelerate the rate of N-acetylation and improve yields. Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), have been shown to be effective in the N-acetylation of substituted anilines with acetyl chloride in the presence of a base like potassium carbonate. The use of microwave irradiation has also been investigated as a method to accelerate N-acylation reactions, often leading to shorter reaction times and improved yields. ymerdigital.comnih.gov

The following table presents a comparison of different reaction conditions for the N-acetylation of anilines, highlighting the impact on reaction time and yield.

| Acetylating Agent | Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

| Acetic Anhydride | None | Water | Room Temperature | 5-15 min | Good to Excellent | orientjchem.org |

| Acetyl Chloride | TBAB | DMF | Room Temperature | 15-30 min | High | |

| Acetonitrile | Alumina | Acetonitrile | 200 °C (Flow) | 27 min (residence) | Excellent | nih.gov |

| Acetic Acid | None | None (Microwave) | 160 MHz | 40-50 min | 70-80% | ymerdigital.com |

Advanced Purification Techniques for Nitro-Acetamide Compounds

The purification of the final product is a critical step to ensure high purity, which is essential for subsequent applications. For solid compounds like this compound and its analogues, recrystallization is a fundamental and highly effective purification technique. jcbsc.orgillinois.edulibretexts.orgmt.com The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. libretexts.org

The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. mt.com For nitro-acetamide compounds, binary solvent mixtures, such as ethanol-water, are often employed to achieve the desired solubility profile. jcbsc.org By carefully selecting the solvent composition and controlling the cooling rate, it is possible to obtain highly pure crystals of the desired product while the impurities remain in the mother liquor. jcbsc.orgvedantu.com

In addition to recrystallization, other advanced purification techniques can be employed, particularly when dealing with complex mixtures or when very high purity is required. Chromatography is a versatile separation technique that can be used for the purification of nitro-acetamide compounds. Column chromatography, using a solid stationary phase like silica (B1680970) gel and a liquid mobile phase, is commonly used to separate compounds based on their differential adsorption to the stationary phase.

For more challenging separations, high-performance liquid chromatography (HPLC) can be utilized. HPLC offers higher resolution and efficiency compared to traditional column chromatography, allowing for the separation of closely related compounds. The choice of the stationary phase, mobile phase composition, and detection method can be optimized for the specific nitro-acetamide compound being purified.

The table below outlines common purification techniques applicable to nitro-acetamide compounds.

| Purification Technique | Principle of Separation | Key Parameters | Application |

| Recrystallization | Differential solubility | Solvent system, temperature gradient, cooling rate | Primary purification of solid products |

| Column Chromatography | Differential adsorption | Stationary phase (e.g., silica gel), mobile phase composition | Separation of reaction mixtures, isolation of products |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between stationary and mobile phases | Column type, mobile phase, flow rate, detector | High-resolution separation, purity analysis |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of N 2 Ethyl 4 Nitrophenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While specific experimental data for N-(2-ethyl-4-nitrophenyl)acetamide is not widely available in public scientific literature, the following sections outline the expected analytical approaches and the type of data that would be obtained.

Proton (¹H) NMR for Chemical Environment Analysis

Proton (¹H) NMR spectroscopy would be the initial and one of the most informative experiments performed. It provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing adjacent protons).

For this compound, one would expect to observe distinct signals for the aromatic protons, the ethyl group protons (a quartet for the CH₂ and a triplet for the CH₃), the acetyl group protons (a singlet), and the amide proton (a singlet). The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating ethyl and acetamido groups.

Carbon-¹³C NMR for Carbon Skeleton Elucidation

Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The expected ¹³C NMR spectrum would show signals for the aromatic carbons, with the carbon bearing the nitro group shifted significantly downfield. The carbonyl carbon of the acetamide (B32628) group would also appear at a characteristic downfield chemical shift. The carbons of the ethyl group and the methyl of the acetyl group would be found in the upfield region of the spectrum.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Connectivity Mapping

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the ethyl group and showing correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule, for example, showing the correlation between the amide proton and the carbonyl carbon, or between the ethyl group protons and the aromatic ring carbons.

Solid-State NMR for Crystalline Environment Studies

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can provide insights into the structure and dynamics of this compound in its crystalline form. Polymorphism, the existence of different crystal structures of the same compound, can be investigated using ssNMR, as different polymorphs would give rise to distinct spectra. google.com This technique can reveal information about intermolecular interactions and packing in the solid state.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy is a key tool for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum is a fingerprint of the molecule, with characteristic absorption bands corresponding to specific vibrational modes of its functional groups.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

The N-H stretch of the amide group.

The C=O stretch of the amide group (Amide I band).

The N-H bend of the amide group (Amide II band).

The asymmetric and symmetric stretches of the nitro (NO₂) group.

The C-H stretches of the aromatic ring and the aliphatic ethyl and acetyl groups.

The C=C stretches of the aromatic ring.

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy offers valuable insights into the vibrational modes of a molecule, complementing infrared (IR) spectroscopy. While no specific Raman spectrum for this compound is publicly available, analysis of closely related compounds like p-nitroacetanilide and other substituted nitroacetanilides allows for a detailed prediction of its characteristic spectral features. researchgate.netpsu.edubrunel.ac.uk

The Raman spectrum is expected to be dominated by vibrations of the nitro group, the aromatic ring, and the acetamide moiety. The symmetric and asymmetric stretching vibrations of the nitro (NO₂) group typically appear as strong bands. psu.edu Phenyl ring stretching vibrations are also prominent. researchgate.net The presence of an ethyl group will introduce additional bands corresponding to C-H stretching and bending modes.

Key expected Raman shifts for this compound, based on analog data, are summarized below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference Analog |

| N-H Stretch | 3300 - 3400 | Medium | 3-Nitroacetanilide psu.edu |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | p-Nitroacetanilide researchgate.net |

| Aliphatic C-H Stretch (ethyl) | 2850 - 3000 | Medium | 4-ethyl-N-(2'-hydroxy-5'-nitrophenyl)benzamide sioc-journal.cn |

| C=O Stretch (Amide I) | 1670 - 1710 | Strong | N-(substituted-phenyl)-acetamides znaturforsch.com |

| NO₂ Asymmetric Stretch | 1500 - 1580 | Strong | 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide esisresearch.org |

| Phenyl Ring C=C Stretch | 1450 - 1600 | Strong | p-Nitroacetanilide researchgate.net |

| NO₂ Symmetric Stretch | 1340 - 1380 | Very Strong | 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide esisresearch.org |

| C-N Stretch | 1250 - 1350 | Medium | p-Nitroacetanilide researchgate.net |

These assignments are predictive and would require experimental verification with an authentic sample of this compound.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the exact molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₀H₁₂N₂O₃), the theoretical exact mass can be calculated.

Theoretical Exact Mass Calculation for this compound

| Ion Species | Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₃N₂O₃⁺ | 209.0921 |

| [M+Na]⁺ | C₁₀H₁₂N₂O₃Na⁺ | 231.0740 |

HRMS analysis of related nitroaromatic compounds has been successfully used to confirm their elemental compositions with high precision. nih.govmdpi.com For instance, the HRMS data for N-(2-Nitro-5-(phenylamino)phenyl)acetamide (C₁₄H₁₄N₃O₃) showed a measured m/z of 272.10348 for the [M+H]⁺ ion, closely matching the calculated value of 272.10352. tandfonline.com Similar accuracy would be expected for this compound, enabling its definitive identification.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Structural Information

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (e.g., the molecular ion, [M+H]⁺) to generate a series of product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

While direct MS/MS data for this compound is not available, the fragmentation behavior of nitroaromatic compounds is well-documented. nih.govnih.govresearchgate.net Studies on deprotonated N,2-diphenylacetamide derivatives and other nitro-substituted anilides reveal common fragmentation pathways that are highly dependent on the position of the substituents. sioc-journal.cn

The expected fragmentation of this compound would likely proceed through several key pathways:

Loss of the nitro group: Expulsion of NO₂ (46 Da) or NO (30 Da) is a characteristic fragmentation for nitroaromatic compounds. nih.gov

Amide bond cleavage: Cleavage of the N-CO bond or the CO-CH₂ bond is common in acetamide derivatives.

Benzylic cleavage: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable secondary carbocation.

Formation of radical anions: In negative ion mode, the expulsion of open-shell molecules like NO and NO₂ can lead to the formation of distonic radical anions. nih.gov

A study on deprotonated N,2-diphenylacetamide derivatives showed that when a nitro group is present on the phenylamino (B1219803) moiety, the dominant product ion is the 4-nitrophenyl isocyanate radical anion. sioc-journal.cn This suggests that similar complex rearrangements and electron transfer processes could occur during the fragmentation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum reveals the presence of chromophores, which are the parts of the molecule that absorb light. In this compound, the primary chromophore is the nitrophenyl group.

The UV-Vis spectrum of the closely related N-(4-nitrophenyl)acetamide in ethanol (B145695) shows absorption maxima (λ_max) at approximately 315-320 nm. jcbsc.org This absorption corresponds to a π → π* transition within the conjugated system of the aromatic ring and the nitro group. A second absorption band is often observed at a shorter wavelength, around 223 nm. jcbsc.org

For this compound, the presence of the ethyl group at the ortho position to the acetamide group may cause a slight shift in the absorption maxima due to steric and electronic effects. The solvent used can also influence the position and intensity of the absorption bands. For example, a study on 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide in DMSO reported a strong absorption band at 327 nm. semanticscholar.org

Predicted UV-Vis Absorption Data for this compound

| Transition | Chromophore | Expected λ_max (nm) | Reference Analog |

|---|---|---|---|

| π → π* | Nitrophenyl | 315 - 330 | N-(4-nitrophenyl)acetamide jcbsc.org |

These transitions are characteristic of aromatic nitro compounds and provide key information about the electronic structure of the molecule.

X-ray Diffraction Studies for Atomic-Level Structural Determination

X-ray diffraction techniques provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Conformation, Torsion Angles, and Unit Cell Parameters

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique would yield a wealth of structural data, including bond lengths, bond angles, torsion angles, and the parameters of the crystal's unit cell.

Although no crystal structure has been published for this compound, data from analogous compounds can provide a strong indication of its expected solid-state conformation. For example, the crystal structure of N-[2-(4-Nitrophenylamino)ethyl]acetamide reveals that the nitrophenylamine and acetamide fragments are essentially planar and are linked in a trans conformation. researchgate.net In the crystal structure of 2-chloro-N-(4-nitrophenyl)acetamide, molecules are linked by intermolecular N—H···O hydrogen bonds, forming infinite chains. researchgate.net

It is highly probable that the crystal structure of this compound would also feature:

A largely planar phenyl ring and acetamide group.

Intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, leading to the formation of chains or sheets.

A specific torsion angle between the plane of the phenyl ring and the plane of the nitro group.

A defined conformation of the ethyl group relative to the phenyl ring.

The unit cell parameters define the size and shape of the repeating unit in the crystal lattice. Based on related structures, this compound would likely crystallize in a common space group such as P2₁/c (monoclinic) or Pbca (orthorhombic). researchgate.netscirp.org

Typical Crystallographic Parameters for Related Nitrophenylacetamide Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|

| 2-chloro-N-(4-nitrophenyl)acetamide | Orthorhombic | Pbca | 9.498 | 9.457 | 20.205 | 90 | researchgate.net |

| N-[2-(4-Nitrophenylamino)ethyl]acetamide | Monoclinic | P2₁/n | 10.334 | 8.016 | 12.980 | 108.41 | researchgate.net |

This comprehensive approach, combining multiple advanced analytical techniques, is essential for the unambiguous structural elucidation and characterization of this compound.

Analysis of Intermolecular Interactions and Crystal Packing in this compound

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific studies detailing the crystal structure, intermolecular interactions, and packing motifs for the compound this compound. While chemical suppliers confirm the existence of this compound, its crystallographic properties have not been reported in the accessible literature.

Typically, the analysis of intermolecular interactions and crystal packing for a compound like this compound would involve single-crystal X-ray diffraction. This technique would elucidate the three-dimensional arrangement of molecules in the solid state. The primary interactions expected to govern the crystal packing would be hydrogen bonds, given the presence of an amide N-H group (a hydrogen bond donor) and carbonyl oxygen and nitro group oxygens (hydrogen bond acceptors).

In the absence of specific data for this compound, a detailed discussion and data tables regarding its hydrogen bonding networks, π-π stacking, or other non-covalent interactions cannot be provided. Such an analysis would require experimental crystallographic data, which is not currently available in the public domain.

Therefore, the following subsections on detailed research findings and data tables on intermolecular interactions remain unaddressed due to the lack of published research on the crystal structure of this compound.

Mechanistic Investigations of Chemical Reactivity of N 2 Ethyl 4 Nitrophenyl Acetamide

Reactivity of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the molecule's electronic properties and is a primary site for chemical modification.

The most common transformation of the nitro group in aromatic compounds is its reduction to an amino group (-NH₂). This conversion is a cornerstone of synthetic chemistry as it changes a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups within the molecule.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method where hydrogen gas (H₂) is passed through a solution of the nitro compound in the presence of a metal catalyst. commonorganicchemistry.comwikipedia.org Catalysts like palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂) are highly effective. commonorganicchemistry.comwikipedia.org Raney nickel is another option, particularly when trying to avoid the reduction of other groups like aromatic halogens. masterorganicchemistry.comcommonorganicchemistry.com

Metal and Acid: A classic and effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl) or acetic acid. masterorganicchemistry.comlkouniv.ac.inchemistrystudent.com This method is often preferred for its chemoselectivity. commonorganicchemistry.com The reaction proceeds through a series of electron and proton transfers from the metal and acid to the nitro group. lkouniv.ac.inacsgcipr.org

Other Reagents: Tin(II) chloride (SnCl₂) provides a mild reduction of nitro groups to amines and is tolerant of many other functional groups. commonorganicchemistry.com Sodium hydrosulfite or sodium sulfide (B99878) can also be used, sometimes allowing for the selective reduction of one nitro group in a dinitro compound. wikipedia.org

The general pathway for the reduction involves intermediate species such as nitroso (-NO) and hydroxylamino (-NHOH) compounds, which are progressively reduced to the final amine. researchgate.net

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Notes |

|---|---|---|

| H₂/Pd-C | Room temperature/pressure or elevated | Highly efficient, but may reduce other functional groups (e.g., alkenes, alkynes). commonorganicchemistry.com |

| H₂/Raney Ni | Varies | Useful when dehalogenation is a concern. masterorganicchemistry.comcommonorganicchemistry.com |

| Fe/HCl or Fe/CH₃COOH | Reflux | A classic, often chemoselective method. masterorganicchemistry.comcommonorganicchemistry.comlkouniv.ac.in |

| Sn/HCl | Reflux | Effective, but tin salts can be problematic to remove. masterorganicchemistry.comchemistrystudent.com |

| Zn/HCl or Zn/NH₄Cl | Varies | Zinc in neutral ammonium (B1175870) chloride reduces nitro groups to hydroxylamines. commonorganicchemistry.comwikipedia.org |

Electron Transfer Processes and Radical Anion Formation

The strong electron-withdrawing nature of the nitro group facilitates electron transfer processes. Nitroaromatic compounds can accept an electron to form a radical anion (ArNO₂⁻·). nih.govacs.org This process is a critical first step in many reductive transformations, including those occurring under electrochemical or enzymatic conditions. nih.govacs.org

The formation of the radical anion is typically reversible. This species can be re-oxidized back to the parent nitro compound or undergo further reactions. One common fate is dismutation, where two radical anions react to form a nitroso compound and the parent nitro compound. nih.gov

2ArNO₂⁻· + 2H⁺ → ArNO₂ + ArNO + H₂O

These electron transfer processes are fundamental to the cytotoxicity of some nitroaromatic compounds, where enzymatic reduction leads to the formation of the radical anion, which can then react with molecular oxygen to produce superoxide (B77818) radicals in a process called redox cycling. nih.govnih.govfrontierspartnerships.orgbibliotekanauki.pl

Table 2: One-Electron Reduction Potentials (E¹₇ at pH 7.0) for Selected Nitroaromatic Compounds

| Compound | E¹₇ (V vs. NHE) |

|---|---|

| 1,4-Dinitrobenzene | -0.257 |

| 4-Nitrobenzaldehyde | -0.325 |

| 4-Nitroacetophenone | -0.355 |

| 4-Nitrobenzoic acid | -0.425 |

| Nitrobenzene (B124822) | -0.485 |

Data sourced from related studies on nitroaromatic compounds to provide context. nih.gov

Transformations Involving the Acetamide (B32628) Moiety

The acetamide group (-NHCOCH₃) is generally stable but can undergo specific transformations, most notably hydrolysis, under forced conditions.

Amides are the least reactive of the carboxylic acid derivatives and resist hydrolysis in neutral water. byjus.comdalalinstitute.com However, the reaction can be achieved by heating in the presence of a strong acid or base. dalalinstitute.comchemistrysteps.comlibretexts.org

Mechanism Steps:

Protonation of the carbonyl oxygen. khanacademy.org

Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate. acs.org

Proton transfer from the attacking oxygen to the nitrogen atom.

Elimination of the protonated amine (a better leaving group than the amide anion).

Deprotonation of the resulting carbonyl to form the carboxylic acid.

Base-Promoted Hydrolysis (Saponification): In basic solutions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. byjus.comchemistrysteps.com This is the rate-determining step. The subsequent step involves the elimination of the amide anion (R₂N⁻), which is a very poor leaving group. dalalinstitute.comchemistrysteps.com The reaction is driven forward by the final, rapid, and irreversible acid-base reaction between the carboxylic acid formed and the strongly basic amide anion, resulting in a carboxylate salt and a neutral amine. chemistrysteps.com Because a full equivalent of base is consumed, this reaction is considered base-promoted rather than base-catalyzed. libretexts.org

Table 3: Comparison of Amide Hydrolysis Mechanisms

| Condition | Catalyst/Reagent | Key Mechanistic Features | Products | Reversibility |

|---|---|---|---|---|

| Acidic | Strong Acid (e.g., H₂SO₄, HCl) & Heat | Protonation of carbonyl oxygen activates the electrophile. khanacademy.org | Carboxylic acid + Ammonium salt | Irreversible youtube.com |

Reactions at the Amide Nitrogen and Carbonyl Center

While hydrolysis is the most common reaction, the acetamide group can participate in other transformations. The reactivity is influenced by the electronic properties of the N-substituent. fiveable.me The lone pair on the nitrogen atom is delocalized into the carbonyl group, which reduces the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon, making amides less reactive than other acyl derivatives.

A notable reaction involving the acetamide group is its use as an acylating agent under specific conditions. In the presence of a powerful Brønsted acid like triflic acid (CF₃SO₃H), N-aryl amides can participate in Friedel-Crafts acylation reactions. nih.govacs.orgresearchgate.net The strong acid is believed to protonate the amide, diminishing the C-N resonance and making the acyl group a potent electrophile (an acyl cation or a related superelectrophilic species) that can then acylate another aromatic ring. nih.govacs.org For N-(2-ethyl-4-nitrophenyl)acetamide, this would involve the transfer of the acetyl group to an acceptor arene.

Reactivity at the amide nitrogen itself, such as Sₙ2 reactions, is generally unfavorable but can be observed in specialized amides where the nitrogen is substituted with highly electronegative atoms, which is not the case here. mdpi.com

Reactivity of the Ethyl-Substituted Aromatic Ring

The benzene (B151609) ring in this compound is subject to electrophilic aromatic substitution, with the position of attack being determined by the directing effects of the three existing substituents: the acetamido group, the ethyl group, and the nitro group.

-NHCOCH₃ (Acetamido group): This is an activating, ortho-, para-directing group. The lone pair on the nitrogen can be donated into the ring system through resonance, stabilizing the arenium ion intermediates for ortho and para attack. It is less activating than an amino (-NH₂) group because the resonance donation is shared with the carbonyl oxygen.

-CH₂CH₃ (Ethyl group): This is a weakly activating, ortho-, para-directing group due to hyperconjugation and a weak inductive effect. libretexts.org

-NO₂ (Nitro group): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects. savemyexams.comrsc.orgchemguide.co.ukscispace.com

In this compound, the positions on the ring are influenced as follows:

The acetamido group is at C1.

The ethyl group is at C2.

The nitro group is at C4.

The available positions for a new electrophile (E⁺) are C3, C5, and C6.

Position 3: This position is ortho to the ethyl group (activating) and meta to both the acetamido group and the nitro group (one neutral, one deactivating).

Position 5: This position is meta to the ethyl group, para to the acetamido group (strongly directing), and ortho to the nitro group (deactivating).

Position 6: This position is ortho to the acetamido group (strongly directing), meta to the nitro group, and adjacent to the bulky ethyl group, which may cause steric hindrance.

The powerful ortho-, para-directing effect of the acetamido group is the dominant activating influence. It strongly favors substitution at positions 5 (para to the acetamido, though ortho to the deactivating nitro) and 6 (ortho to the acetamido). The ethyl group also directs to position 6. The nitro group directs any incoming electrophile to positions 3 and 5 (which are meta to it).

Considering these combined effects, the most likely position for electrophilic attack would be position 5 , which is activated by the strong para-directing acetamido group, despite being adjacent to the deactivating nitro group. Position 6 is also activated (ortho to the acetamido group) but may be sterically hindered by the adjacent ethyl group. Therefore, a mixture of products could be expected, with substitution at position 5 likely predominating.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene derivatives. The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents.

The acetamido group (-NHCOCH₃) is a moderately activating, ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. The ethyl group (-CH₂CH₃) is a weakly activating, ortho, para-director through an inductive effect. In contrast, the nitro group (-NO₂) is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature. researchgate.netjcbsc.org

The positions on the aromatic ring are numbered as follows:

C1: Attached to the acetamido group

C2: Attached to the ethyl group

C3: Unsubstituted

C4: Attached to the nitro group

C5: Unsubstituted

C6: Unsubstituted

The directing effects of the substituents are summarized in the table below:

Table 1: Directing Effects of Substituents on EAS| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -NHCOCH₃ | 1 | Activating | ortho, para (positions 2, 4, 6) |

| -CH₂CH₃ | 2 | Activating | ortho, para (positions 1, 3, 5) |

| -NO₂ | 4 | Deactivating | meta (positions 2, 6) |

Considering the combined influence of these groups:

The acetamido and ethyl groups activate the ring, but their influence is counteracted by the nitro group.

The most likely positions for electrophilic attack are C3 and C5, as they are ortho or para to the activating groups and not sterically hindered by the ethyl group.

Position 6 is sterically hindered by the adjacent ethyl group and is also meta to the deactivating nitro group, making it a less favorable site for substitution.

Therefore, electrophilic aromatic substitution on this compound is predicted to be sluggish and would likely yield a mixture of products, with substitution at the C3 and C5 positions being the most probable outcomes.

Side-Chain Reactivity of the Ethyl Group

The ethyl group attached to the aromatic ring possesses benzylic hydrogens at the carbon atom directly bonded to the ring. These hydrogens are particularly susceptible to radical-mediated reactions due to the resonance stabilization of the resulting benzylic radical. msu.edu

Common side-chain reactions include:

Benzylic Halogenation: In the presence of a halogen (e.g., Br₂) and a radical initiator (e.g., UV light or AIBN), selective halogenation at the benzylic position can occur. This would yield N-(2-(1-haloethyl)-4-nitrophenyl)acetamide.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the ethyl group. Depending on the reaction conditions, this could lead to the formation of a ketone (N-(2-acetyl-4-nitrophenyl)acetamide) or, with more vigorous oxidation, a carboxylic acid (N-(2-carboxy-4-nitrophenyl)acetamide).

In some cases involving ortho-nitroanilines with N-alkyl chains, collisional activation has been shown to induce intramolecular oxidation of the alkyl group. nih.gov This suggests that under specific energetic conditions, the nitro group can directly participate in the oxidation of the adjacent ethyl group.

Photochemical Processes and Their Mechanisms

The presence of the nitroaromatic chromophore makes this compound susceptible to photochemical reactions. Nitroaromatic compounds are known to undergo various light-induced transformations. tandfonline.comtandfonline.com

Light-Induced Rearrangements and Degradation Pathways

Upon absorption of UV light, the nitro group can be excited to a biradical-like state. tandfonline.com This excited state is a powerful oxidizing agent and can initiate a variety of reactions. For ortho-nitrobenzyl compounds, a common photochemical reaction is an intramolecular rearrangement. researchgate.netuni-konstanz.de This process is often initiated by the abstraction of a hydrogen atom from the ortho substituent by the excited nitro group.

In the case of this compound, the excited nitro group could potentially abstract a hydrogen atom from the benzylic position of the ethyl group. This would lead to the formation of a transient aci-nitro intermediate. researchgate.net This intermediate can then undergo further reactions, potentially leading to rearrangement or degradation products.

Studies on related nitroaromatic compounds have shown that these photochemical processes can be complex, often yielding a mixture of products. tandfonline.com The specific degradation pathways would be highly dependent on factors such as the solvent, the presence of oxygen, and the wavelength of the incident light.

Intramolecular Hydrogen Abstraction Mechanisms

The key step in many photochemical reactions of ortho-alkyl nitroaromatic compounds is intramolecular hydrogen abstraction. uni-konstanz.deiucr.org For this compound, the most likely intramolecular hydrogen abstraction would involve the transfer of a benzylic hydrogen from the ethyl group to one of the oxygen atoms of the excited nitro group.

This process is analogous to the well-known Norrish Type II reaction in ketones. youtube.com The mechanism proceeds through a cyclic six-membered transition state, which is energetically favorable. The abstraction results in the formation of a biradical species, which can then follow several pathways:

Cyclization: The biradical could cyclize to form a six-membered ring containing a nitrogen-oxygen bond.

Rearrangement: The initial aci-nitro intermediate formed after hydrogen abstraction can rearrange to form a nitroso compound. researchgate.net Specifically, it could lead to the formation of N-(2-(1-hydroxyethyl)-4-nitrosophenyl)acetamide.

Elimination: The biradical could undergo fragmentation, although this is less common in this type of system.

Femtosecond spectroscopy studies on similar molecules like ortho-ethylnitrobenzene have identified the formation of aci-nitro intermediates through both singlet and triplet excited state channels. researchgate.net The quantum yield of these processes can be influenced by the specific substitution pattern and the solvent environment. researchgate.netuni-konstanz.de

Table 2: Potential Products of Photochemical Reactions

| Reactant | Reaction Type | Potential Product(s) |

|---|---|---|

| This compound | Intramolecular Hydrogen Abstraction / Rearrangement | N-(2-(1-hydroxyethyl)-4-nitrosophenyl)acetamide, various degradation products |

| This compound | Side-Chain Oxidation (Photochemical) | N-(2-acetyl-4-nitrophenyl)acetamide |

Computational and Theoretical Chemistry Studies of N 2 Ethyl 4 Nitrophenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For N-(2-ethyl-4-nitrophenyl)acetamide, these studies reveal insights into its stability, reactivity, and the distribution of electrons within its structure.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov Calculations, typically using the B3LYP functional with a basis set such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles of the ground state of this compound. bohrium.comseejph.com This optimization process is crucial as it provides the foundational structure for all other computational property predictions. nih.gov

Once the geometry is optimized, vibrational analysis can be performed. This calculation predicts the frequencies of the fundamental modes of vibration within the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. esisresearch.orgresearchgate.net Theoretical vibrational spectra help in the assignment of experimental IR and Raman bands to specific molecular motions, such as the stretching of the N-H, C=O, and N-O bonds, or the bending and rocking of the ethyl and phenyl groups. esisresearch.orgresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound using DFT This table presents hypothetical data based on typical results from DFT calculations for similar molecules.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-N (amide) | 1.36 | |

| C=O (amide) | 1.24 | |

| C-N (nitro) | 1.48 | |

| N=O (nitro) | 1.23 | |

| **Bond Angles (°) ** | C-N-C (amide) | 128.5 |

| O-C-N (amide) | 123.0 | |

| O-N-O (nitro) | 124.5 | |

| Dihedral Angles (°) | C-C-N-C (amide torsion) | ~175 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov

A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, resulting in a relatively small energy gap and indicating a higher propensity for accepting electrons. nih.gov This makes the compound susceptible to nucleophilic attack.

Table 2: Calculated FMO Properties for this compound This table presents hypothetical data based on typical results from FMO analysis for similar aromatic nitro compounds.

| Parameter | Value (eV) | Implication |

| E(HOMO) | -6.85 | Electron-donating ability |

| E(LUMO) | -2.95 | Electron-accepting ability |

| Energy Gap (ΔE) | 3.90 | Chemical reactivity, low gap indicates higher reactivity |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is calculated to predict how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govseejph.com

On an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack. For this compound, these areas are expected around the oxygen atoms of the nitro group and the carbonyl group of the acetamide (B32628) moiety. nih.govresearchgate.net Regions of positive potential (colored blue) indicate an electron deficiency and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amide N-H proton. bohrium.com

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between theoretical models and experimental observations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These calculated values serve as a powerful tool for assigning the signals in an experimental spectrum to specific atoms within the molecule. seejph.com By comparing theoretical and experimental data, a high-confidence structural confirmation can be achieved.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table presents hypothetical data based on typical NMR values for substituted nitrophenyl acetamides.

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Amide | NH | ~9.8 | - |

| C=O | - | ~169.0 | |

| CH₃ (acetyl) | ~2.2 | ~24.5 | |

| Ethyl Group | CH₂ | ~2.8 | ~23.0 |

| CH₃ | ~1.3 | ~13.5 | |

| Aromatic Ring | C1-NH | - | ~135.0 |

| C2-CH₂CH₃ | - | ~138.0 | |

| C3-H | ~7.8 | ~126.0 | |

| C4-NO₂ | - | ~144.0 | |

| C5-H | ~8.1 | ~125.0 | |

| C6-H | ~8.3 | ~119.0 |

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption (UV-Vis) spectra of molecules. nih.govresearchgate.net These simulations predict the absorption wavelengths (λmax), oscillator strengths (a measure of absorption intensity), and the nature of the corresponding electronic transitions (e.g., n → π* or π → π*). seejph.comresearchgate.net

For this compound, the presence of the nitro-substituted phenyl ring and the acetamide group gives rise to characteristic absorptions in the UV region. The calculations can identify these transitions, often involving intramolecular charge transfer (ICT) from the phenyl ring and amide group to the electron-withdrawing nitro group. seejph.com

Table 4: Simulated UV-Vis Spectral Data for this compound This table presents hypothetical data based on typical TD-DFT results for similar aromatic nitro compounds.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition Assignment |

| 325 | 0.45 | π → π* (HOMO → LUMO) |

| 260 | 0.28 | π → π* (HOMO-1 → LUMO) |

| 225 | 0.15 | n → π* (HOMO-2 → LUMO) |

Computational Vibrational Spectra (FTIR, Raman)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in simulating the vibrational spectra (FTIR and Raman) of molecules. These simulations provide a theoretical basis for interpreting experimental data and assigning specific vibrational modes to observed spectral bands. For this compound, a theoretical vibrational analysis would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

The analysis involves optimizing the molecular geometry to its lowest energy state and then calculating the harmonic vibrational frequencies. The resulting frequencies and their corresponding intensities (for IR) and activities (for Raman) can be used to generate a theoretical spectrum. The Potential Energy Distribution (PED) is often calculated to determine the contribution of individual internal coordinates to each vibrational mode, ensuring a precise assignment.

While specific computational studies for this compound are not prominent in the literature, analysis of analogous compounds such as ethyl 4-nitrophenylacetate and various nitrophenyl derivatives provides insight into the expected vibrational modes. nih.govnih.gov

Key Vibrational Modes and Their Expected Wavenumbers:

NO₂ Vibrations: The nitro group is characterized by strong asymmetric and symmetric stretching vibrations. The asymmetric stretch typically appears at a higher frequency (around 1540-1570 cm⁻¹) compared to the symmetric stretch (around 1340-1350 cm⁻¹). conicet.gov.ar

Amide Vibrations: The acetamide group gives rise to several characteristic bands. The N-H stretching vibration is expected in the 3300-3450 cm⁻¹ region. The C=O stretching (Amide I band) is a very strong band typically found around 1670-1690 cm⁻¹. nih.gov

Ethyl Group Vibrations: The ethyl substituent will show characteristic C-H stretching modes (both symmetric and asymmetric) in the 2850-3000 cm⁻¹ range. nih.gov

Aromatic Ring Vibrations: C-C stretching vibrations within the phenyl ring typically occur in the 1400-1600 cm⁻¹ region. nih.gov

The following table presents a selection of predicted vibrational assignments for a molecule with similar functional groups, based on DFT calculations.

Table 1: Representative Theoretical Vibrational Assignments for Nitrophenyl Acetamide Derivatives

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental (FTIR) (cm⁻¹) | Experimental (Raman) (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3447 | 3377 | - |

| C-H Aromatic Stretch | 3086 | 3086 | 3030 |

| C-H Aliphatic Stretch (CH₂) | 2960 | 2961 | 2965 |

| C=O Stretch (Amide I) | 1687 | 1680 | 1685 |

| NO₂ Asymmetric Stretch | 1564 | 1548 | 1541 |

| C-C Aromatic Stretch | 1490 | 1495 | 1492 |

| NO₂ Symmetric Stretch | 1345 | - | 1340 |

Data is representative and compiled from studies on analogous compounds like 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide and ethyl 4-nitrophenylacetate. nih.govconicet.gov.arnih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. By simulating reaction pathways, researchers can identify intermediates, locate transition states, and determine the energy barriers that govern reaction rates.

A key aspect of studying reaction mechanisms is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods, particularly DFT, are employed to locate the geometry of the TS and calculate its energy. The difference in energy between the reactants and the transition state defines the activation energy (Ea), a crucial parameter for understanding reaction kinetics.

For a molecule like this compound, potential reactions of interest include thermal decomposition or hydrolysis of the amide bond. Computational studies on the thermal decomposition of the related compound N-(4-nitrophenyl)diacetamide have shown that the reaction can proceed through a six-membered transition state. mdpi.com In such a study, the calculated activation energy for the decomposition of the nitrophenyl-substituted compound was found to be approximately 192 kJ/mol, a value consistent with experimental findings. mdpi.com This demonstrates the ability of computational models to accurately predict kinetic parameters. The process involves proposing a plausible mechanism, optimizing the geometries of the reactant and the transition state, and confirming the TS by ensuring it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once reactants, transition states, and products are identified, a complete energetic profile of the reaction pathway can be constructed. This profile, often visualized as a potential energy surface, maps the energy of the system as it evolves from reactants to products. Such simulations provide a comprehensive view of the reaction's feasibility and mechanism.

Non-Linear Optical (NLO) Properties Calculations

Molecules with large hyperpolarizabilities are of significant interest for applications in non-linear optics (NLO), which are foundational to technologies like frequency conversion and optical switching. Computational chemistry allows for the prediction of NLO properties, guiding the design of new materials. The key NLO properties, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), can be calculated using DFT methods.

The presence of both electron-donating (ethyl group) and electron-accepting (nitro group) moieties connected through a π-conjugated system (the phenyl ring) in this compound suggests it may possess significant NLO properties. The intramolecular charge transfer (ICT) between these groups is a primary origin of a high NLO response.

Calculations for similar benzamide (B126) and acetamide derivatives have shown that these types of molecules can be attractive candidates for NLO applications. uni-rostock.demdpi.com The total first hyperpolarizability (β_tot) is a key metric, and its value is often compared to that of standard NLO materials like urea (B33335) for reference.

Table 2: Calculated NLO Properties of Representative Acetamide and Benzamide Derivatives

| Compound | Method | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) |

|---|---|---|---|

| 4-ethyl-N-(2'-hydroxy-5'-nitrophenyl)benzamide | DFT/B3LYP | 5.89 | 4.15 x 10⁻³⁰ |

| N-[4-[(2E)-3-(4-Nitrophenyl)-1-oxo-2-propen-1-yl]phenyl]acetamide | DFT | - | 53 GM (δ₂ₚₐ) |

| N-(4-aminobenzenesulfonyl)acetamide | - | - | d₃₃ = 6.2 pm/V |

| N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamide | DFT/B3LYP | 6.78 | 1.84 x 10⁻²⁹ |

Values are compiled from studies on analogous compounds and represent different NLO metrics (esu, Goeppert-Mayer (GM), pm/V). The data illustrates the potential for NLO activity in this class of molecules. mdpi.commdpi.comseejph.comresearchgate.net

Topological Analysis of Electron Density (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the chemical bonding and structure of a molecule based on the topology of its electron density (ρ(r)). uni-rostock.de QTAIM partitions a molecule into atomic basins, allowing for the characterization of atomic and bond properties. This analysis is particularly useful for describing not just strong covalent bonds but also weaker non-covalent interactions like hydrogen bonds and van der Waals forces. rsc.orgresearchgate.net

The analysis focuses on identifying critical points in the electron density. A bond critical point (BCP) is found between two interacting nuclei, and the properties of the electron density at this point reveal the nature of the interaction.

Key QTAIM Parameters at a Bond Critical Point (BCP):

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order. Higher values indicate a stronger, shared (covalent) interaction.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρ(r) < 0, typical of covalent bonds) or depleted (∇²ρ(r) > 0, typical of closed-shell interactions like ionic bonds or hydrogen bonds).

Total Electron Energy Density (H(r)) : The sign of H(r) can also help distinguish bond types. A negative H(r) is indicative of significant sharing character (covalent), while a positive or near-zero H(r) suggests non-covalent interactions.

For this compound, a QTAIM analysis would be used to characterize the C-N, C-C, and C=O bonds within the molecule, as well as potential intramolecular hydrogen bonds, for instance, between the amide hydrogen and an oxygen of the nitro group. Studies on other nitroaromatic compounds have successfully used QTAIM to analyze the nature of intermolecular interactions, which is crucial for understanding crystal packing and material properties. rsc.orgresearchgate.net

Table 3: Interpretation of QTAIM Topological Parameters at Bond Critical Points (BCPs)

| Interaction Type | Electron Density (ρ) | Laplacian (∇²ρ) | Total Energy Density (H) |

|---|---|---|---|

| Shared (Covalent) | Large | Negative | Negative |

| Closed-Shell (Ionic, H-bond, van der Waals) | Small | Positive | Positive or slightly negative |

This table provides a general guide for interpreting QTAIM data.

Synthesis and Exploration of N 2 Ethyl 4 Nitrophenyl Acetamide Derivatives and Analogues for Structure Property/activity Relationships

Design and Synthesis of Conformationally Restricted Analogues

The introduction of conformational constraints into a molecule can lead to a more defined three-dimensional structure, which can enhance its interaction with biological targets and improve its property profile. For derivatives of N-(2-ethyl-4-nitrophenyl)acetamide, this can be achieved by incorporating the ethyl group or the acetamide (B32628) side chain into a cyclic system.